molecular formula C21H21N3O2 B10979080 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide

Cat. No.: B10979080
M. Wt: 347.4 g/mol
InChI Key: MJBNJRLNSZLSNQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1-methyl and 4-yl groups. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents.

    Carboxamide Formation: The carboxamide group is introduced by reacting the substituted indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Methoxyethyl Group Addition: Finally, the 2-methoxyethyl group is introduced through nucleophilic substitution reactions using suitable alkylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes, thereby reducing the progression of the disease.

    Gene Expression Modulation: Affecting the expression of genes involved in various biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-6-carboxamide can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-N-(1H-indol-4-yl)-1H-indole-6-carboxamide: Lacks the 1-methyl group, which may affect its biological activity and chemical reactivity.

    1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-4-yl)-1H-indole-5-carboxamide: Has the carboxamide group at a different position, which may influence its interaction with molecular targets.

    1-(2-Methoxyethyl)-N-(1-methyl-1H-indol-3-yl)-1H-indole-6-carboxamide: Has the indole core substituted at a different position, potentially altering its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-(1-methylindol-4-yl)indole-6-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-23-10-9-17-18(4-3-5-19(17)23)22-21(25)16-7-6-15-8-11-24(12-13-26-2)20(15)14-16/h3-11,14H,12-13H2,1-2H3,(H,22,25)

InChI Key

MJBNJRLNSZLSNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)C=CN4CCOC

Origin of Product

United States

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